molecular formula C15H23BN2O3 B14787489 N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

Cat. No.: B14787489
M. Wt: 290.17 g/mol
InChI Key: JELBEWCUTKYNKB-UHFFFAOYSA-N
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Description

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide is an organic compound that features a boron-containing dioxaborolane ring attached to a pyridine ring, which is further connected to a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce piperidine derivatives .

Scientific Research Applications

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide is unique due to its combination of a boron-containing dioxaborolane ring with a pyridine and butanamide group. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H23BN2O3

Molecular Weight

290.17 g/mol

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

InChI

InChI=1S/C15H23BN2O3/c1-6-7-13(19)18-11-8-9-17-12(10-11)16-20-14(2,3)15(4,5)21-16/h8-10H,6-7H2,1-5H3,(H,17,18,19)

InChI Key

JELBEWCUTKYNKB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)CCC

Origin of Product

United States

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